3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride
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Overview
Description
3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group and a methyl group attached to an azetidine ring, with the hydrochloride salt form enhancing its stability and solubility.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially including electrophilic, nucleophilic, radical, and cross-coupling methods .
Biochemical Pathways
For instance, indole derivatives have been found to affect various pathways related to their diverse biological activities .
Pharmacokinetics
It’s worth noting that difluoromethylation processes have been found to streamline access to molecules of pharmaceutical relevance .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s worth noting that the construction of similar compounds has been reported to feature metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride typically involves the introduction of the difluoroethyl group into the azetidine ring. One common method includes the reaction of azetidine with difluoroethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while reduction can produce difluoroethyl alcohols.
Scientific Research Applications
3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group but differ in their core structure.
Difluoromethylated azetidines: Similar in structure but with variations in the substitution pattern on the azetidine ring.
Uniqueness
3-(2,2-Difluoroethyl)-3-methylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoroethyl and methyl groups on the azetidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2,2-difluoroethyl)-3-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(2-5(7)8)3-9-4-6;/h5,9H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGUFNZLQQOIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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